13,20-dioxodotriacontanedioic Acid
Description
13,20-Dioxodotriacontanedioic Acid is a long-chain dicarboxylic acid with oxo (keto) groups at positions 13 and 20. Such compounds are typically studied for their roles in lipid metabolism, industrial applications, or as intermediates in organic synthesis. Long-chain fatty acids and their derivatives, such as nervonic acid (C24:1) and docosadienoic acids, are known for their biological significance in cell membranes and signaling pathways .
Properties
CAS No. |
17207-62-4 |
|---|---|
Molecular Formula |
C32H58O6 |
Molecular Weight |
538.8 g/mol |
IUPAC Name |
13,20-dioxodotriacontanedioic acid |
InChI |
InChI=1S/C32H58O6/c33-29(23-17-11-7-3-1-5-9-13-21-27-31(35)36)25-19-15-16-20-26-30(34)24-18-12-8-4-2-6-10-14-22-28-32(37)38/h1-28H2,(H,35,36)(H,37,38) |
InChI Key |
ADLDDXKFYNAGMK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(=O)CCCCCCC(=O)CCCCCCCCCCCC(=O)O)CCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 13,20-dioxodotriacontanedioic acid typically involves multi-step organic reactions. One common synthetic route includes the oxidation of long-chain hydrocarbons or fatty acids. The reaction conditions often require the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions . Industrial production methods may involve the catalytic oxidation of specific precursors in the presence of suitable catalysts to achieve high yields and purity.
Chemical Reactions Analysis
13,20-Dioxodotriacontanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to produce shorter-chain dicarboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield the corresponding methyl ester.
Scientific Research Applications
13,20-Dioxodotriacontanedioic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: This compound can be utilized in studies related to lipid metabolism and the role of long-chain fatty acids in biological systems.
Medicine: Research into its potential therapeutic applications, such as in drug delivery systems or as a component in biodegradable materials, is ongoing.
Industry: It finds applications in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 13,20-dioxodotriacontanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it may influence lipid metabolism by interacting with enzymes involved in fatty acid oxidation and synthesis. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chain Length and Functional Group Positioning
The following table compares 13,20-dioxodotriacontanedioic Acid with structurally related long-chain fatty acids and derivatives:
Key Observations :
- Chain Length : The target compound (C34) is significantly longer than most analogs (C13–C24), suggesting unique physicochemical properties, such as higher melting points and lower solubility in polar solvents.
- Functional Groups: Oxo groups at positions 13 and 20 differentiate it from hydroxylated (e.g., 13-hydroxydocosanoic acid) or unsaturated (e.g., erucic acid) analogs. Oxo groups may enhance reactivity in oxidation or conjugation reactions compared to saturated chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
